1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a bicyclic pyrimidine core fused with a piperidine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the multicomponent condensation reaction of formaldehyde with uracil analogs and amines. This reaction typically requires a basic or acidic medium and can be catalyzed under solvent-free and microwave irradiation conditions . Another approach involves the three-component condensation of aryl aldehydes, amines such as aniline, aminouracil, thiocyanate salts, or aminopyrimidine derivatives with active methylenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: t-BuOOH, Mn(OTf)2, H2O, 25°C.
Reduction: NaBH4, LiAlH4, ethanol or ether as solvents.
Substitution: Alkyl halides, acyl chlorides, basic or acidic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Inhibition of cAMP-phosphodiesterase: The compound acts as an inhibitor of cAMP-phosphodiesterase, leading to increased levels of cAMP in cells.
Adenosine Inhibition: It supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells.
PGI2 Anti-aggregation Activity: Enhances the bio-synthesis of PGI2 and strengthens its anti-aggregation activity.
Pulmonary Hypertension: Decreases pulmonary hypertension by modulating biochemical pathways.
Comparison with Similar Compounds
1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Pyrimido[4,5-d]pyrimidine Derivatives: These compounds share a similar bicyclic core structure and exhibit comparable biological activities.
Pyridopyrimidine Derivatives: Compounds like palbociclib and dilmapimod, which have therapeutic applications in cancer and rheumatoid arthritis.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
IUPAC Name |
1-(6-cyclopentyl-5,7-dioxo-8H-pyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c18-13(24)10-5-7-22(8-6-10)16-19-9-12-14(20-16)21-17(26)23(15(12)25)11-3-1-2-4-11/h9-11H,1-8H2,(H2,18,24)(H,19,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHRWDGVJSMPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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